Cas no 23985-81-1 (Dibenzob,dthiophene-4-carbaldehyde)
Dibenzob,dthiophene-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Dibenzo[b,d]thiophene-4-carbaldehyde
- Dibenzothiophene-4-carboxaldehyde
- Dibenzothiophene-4-carbaldehyde
- dibenzo[b,d]thiophene-4-carbaldehyde(SALTDATA: FREE)
- dibenzo[b,d]thiophene-4-carboxaldehyde
- BAS 05591915
- ARONIS002353
- 4-Dibenzothiophenecarboxaldehyde
- XESZAOMRYLSHOM-UHFFFAOYSA-N
- STK064793
- Dibenzo[b,d]?thiophene-?4-?carbaldehyde
- benzo[b]benzo[b]thiophene-4-carbaldehyde
- ST0356
- SCHEMBL9525819
- 8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE-6-CARBALDEHYDE
- 8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carbaldehyde
- SY051132
- A878072
- AS-40183
- AKOS000492145
- D4767
- InChI=1/C13H8OS/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8
- EN300-7378285
- MFCD00961967
- DB-028385
- DTXSID80348891
- 23985-81-1
- AN-329/41529420
- ALBB-015092
- SR-01000321844-1
- SR-01000321844
- Z57206127
- CS-W015000
- Dibenzo[b,d]thiophene-4-carbaldehyde, AldrichCPR
- Dibenzob,dthiophene-4-carbaldehyde
-
- MDL: MFCD00961967
- Inchi: 1S/C13H8OS/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H
- InChI Key: XESZAOMRYLSHOM-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C2C=CC=C(C=O)C1=2
Computed Properties
- Exact Mass: 212.03000
- Monoisotopic Mass: 212.02958605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.3
- XLogP3: 3.7
Experimental Properties
- Density: 1.336±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 125.0 to 129.0 deg-C
- Solubility: Insuluble (3.8E-3 g/L) (25 ºC),
- PSA: 45.31000
- LogP: 3.86700
- Sensitiveness: Sensitive to air
Dibenzob,dthiophene-4-carbaldehyde Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36/37-60
- HazardClass:IRRITANT
Dibenzob,dthiophene-4-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dibenzob,dthiophene-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00511-1G |
Dibenzo[b,d]thiophene-4-carbaldehyde |
23985-81-1 | 1g |
¥1393.87 | 2023-11-14 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D832974-250mg |
Dibenzo[b,d]thiophene-4-carbaldehyde |
23985-81-1 | ≥98% | 250mg |
120.00 | 2021-05-17 | |
| Matrix Scientific | 064627-500mg |
Dibenzo[b,d]thiophene-4-carbaldehyde |
23985-81-1 | 500mg |
$95.00 | 2023-09-05 | ||
| TRC | D422803-10mg |
Dibenzo[b,d]thiophene-4-carbaldehyde |
23985-81-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D422803-50mg |
Dibenzo[b,d]thiophene-4-carbaldehyde |
23985-81-1 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D422803-100mg |
Dibenzo[b,d]thiophene-4-carbaldehyde |
23985-81-1 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019078-1g |
Dibenzob,dthiophene-4-carbaldehyde |
23985-81-1 | 98% | 1g |
¥414 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019078-5g |
Dibenzob,dthiophene-4-carbaldehyde |
23985-81-1 | 98% | 5g |
¥1961 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019078-250mg |
Dibenzob,dthiophene-4-carbaldehyde |
23985-81-1 | 98% | 250mg |
¥42 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138540-1g |
Dibenzob,dthiophene-4-carbaldehyde |
23985-81-1 | ≥98% | 1g |
¥344.90 | 2023-09-03 |
Dibenzob,dthiophene-4-carbaldehyde Suppliers
Dibenzob,dthiophene-4-carbaldehyde Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Dibenzob,dthiophene-4-carbaldehyde
Dibenzob,dthiophene-4-carbaldehyde (CAS No. 23985-81-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Dibenzob,dthiophene-4-carbaldehyde, a compound with the chemical identifier CAS No. 23985-81-1, has emerged as a significant intermediate in the realm of pharmaceutical synthesis. This heterocyclic aldehyde, characterized by its intricate molecular structure, plays a pivotal role in the development of novel therapeutic agents. Its unique chemical properties make it a valuable building block for synthetic chemists, enabling the creation of complex molecules with high precision and efficiency.
The molecular structure of Dibenzob,dthiophene-4-carbaldehyde consists of two benzene rings fused with a thiophene ring, with a formyl group (-CHO) attached to the fourth position of the thiophene ring. This configuration imparts distinct reactivity patterns, making it amenable to various functionalization strategies. The presence of both aromatic and heterocyclic components enhances its utility in constructing pharmacophores, which are essential for drug design.
In recent years, there has been a surge in research focusing on the applications of Dibenzob,dthiophene-4-carbaldehyde in medicinal chemistry. Its versatility has been leveraged in the synthesis of bioactive molecules targeting various diseases. For instance, studies have demonstrated its role in developing inhibitors for enzymes involved in metabolic disorders. The compound's ability to undergo selective modifications allows researchers to fine-tune its properties, leading to the discovery of potent and selective drug candidates.
One of the most compelling aspects of Dibenzob,dthiophene-4-carbaldehyde is its potential in designing molecules with enhanced pharmacokinetic profiles. Researchers have explored its use in creating derivatives that exhibit improved solubility, bioavailability, and metabolic stability. These attributes are crucial for ensuring that therapeutic agents reach their target sites effectively and remain active within the body for an extended period. The compound's aldehyde functionality provides a reactive site for further derivatization, enabling the construction of diverse chemical libraries for high-throughput screening.
The synthesis of Dibenzob,dthiophene-4-carbaldehyde itself is a testament to the advancements in synthetic organic chemistry. Modern methodologies have streamlined its production, making it more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been employed to construct its core structure efficiently. These innovations not only reduce the complexity of synthesis but also minimize waste, aligning with the principles of green chemistry.
Recent studies have also highlighted the role of Dibenzob,dthiophene-4-carbaldehyde in materials science beyond pharmaceuticals. Its unique electronic properties have been exploited in designing organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to form stable conjugated systems makes it an attractive candidate for developing advanced materials with applications in electronics and optoelectronics. This interdisciplinary approach underscores its broad utility and potential impact on multiple scientific domains.
The future prospects of Dibenzob,dthiophene-4-carbaldehyde are promising, with ongoing research uncovering new possibilities for its application. As computational methods advance, virtual screening techniques are being employed to identify novel derivatives with enhanced biological activity. These computational tools complement traditional experimental approaches, accelerating the discovery process and reducing costs associated with drug development.
In conclusion, Dibenzob,dthiophene-4-carbaldehyde stands as a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity patterns make it an indispensable tool for medicinal chemists and materials scientists alike. As research continues to evolve, this compound will undoubtedly play a pivotal role in shaping the future of drug discovery and material science.
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